Benzaldehyde tosylhydrazone

Descripción general

Descripción

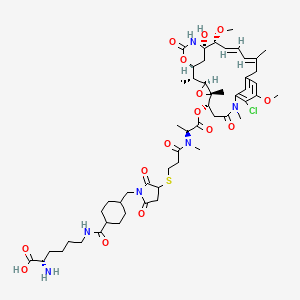

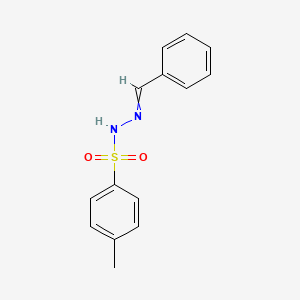

Benzaldehyde tosylhydrazone is a chemical compound with the molecular formula C14H14N2O2S . It has a molecular weight of 274.34 g/mol . The compound is also known by other names such as N’-benzylidene-4-methylbenzenesulfonohydrazide and Benzaldehyde p-Toluenesulfonylhydrazone .

Synthesis Analysis

Benzaldehyde tosylhydrazone can be synthesized under solvent-free conditions using a grinding method at room temperature . This method is characterized by a short reaction time, clean and mild process with simple workup, and easy purification of the target compounds .Molecular Structure Analysis

The molecular structure of Benzaldehyde tosylhydrazone consists of a benzene ring attached to a tosylhydrazone group . The InChI string representation of its structure isInChI=1S/C14H14N2O2S/c1-12-7-9-14(10-8-12)19(17,18)16-15-11-13-5-3-2-4-6-13/h2-11,16H,1H3/b15-11+ . Chemical Reactions Analysis

Benzaldehyde reacts with p-toluenesulfonyl hydrazide to form the hydrazone . Its sodium salt reacts with N-Vinylphthalimide and rhodium acetate, a phase transfer catalyst, and PTC to form the cyclopropane . The phthalimide group is removed by hydrazine .Physical And Chemical Properties Analysis

Benzaldehyde tosylhydrazone is a compound with a molecular weight of 274.34 g/mol . It has a computed XLogP3-AA value of 2.9, indicating its lipophilicity . It has one hydrogen bond donor and four hydrogen bond acceptors .Aplicaciones Científicas De Investigación

Synthesis of Tetrazoles

Benzaldehyde tosylhydrazone is used in the regioselective synthesis of 2,5-disubstituted-2H-tetrazoles. This process involves a C-N coupling reaction with tetrazoles, which is significant due to tetrazoles’ wide range of applications in coordination and medicinal chemistry .

Construction of Cyclic Compounds

This compound serves as a synthon in various transition-metal-catalyzed and transition-metal-free reactions. It’s particularly useful for forming carbon–carbon and carbon–heteroatom bonds, leading to the construction of a range of cyclic compounds .

Diagnostic Assay Manufacturing

In the medical field, benzaldehyde tosylhydrazone finds application in the manufacturing of diagnostic assays. It’s used in hematology and histology for the development of diagnostic tools .

Organic Synthesis

It reacts with diethyl phosphite in the presence of sodium salt to form new organic compounds. This reaction is part of synthetic routes in organic chemistry, contributing to the development of various pharmaceuticals .

Mecanismo De Acción

Target of Action

Benzaldehyde tosylhydrazone primarily targets the C-N coupling reaction . It interacts with tetrazoles, which are widely used in coordination and medicinal chemistry . The compound also targets indoles, which are prevalent architectures found in a myriad of biologically active natural and synthesized compounds .

Mode of Action

Benzaldehyde tosylhydrazone undergoes a C-N coupling reaction with tetrazoles using thermic activation in the presence of different bases . The reactions are highly regioselective, resulting in the corresponding 2,5-disubstituted-2H-tetrazoles as main products and 1,5-disubstituted-1H-tetrazoles as minor products .

Biochemical Pathways

Benzaldehyde tosylhydrazone is involved in the β-oxidative pathway in peroxisomes . It is also involved in the formation of carbon–carbon and carbon–heteroatom bonds through a variety of transition-metal-catalyzed and transition-metal-free reactions .

Pharmacokinetics

It is known that the compound is a solid at room temperature , which could influence its absorption, distribution, metabolism, and excretion.

Result of Action

The molecular and cellular effects of Benzaldehyde tosylhydrazone’s action are primarily seen in its ability to disrupt cellular antioxidation . This disruption can inhibit fungal growth, making the compound effective as an antifungal agent . It also has the potential to promote the absorption of drugs with lower oral bioavailability by disturbing the integrity of lipid bilayer enhanced membrane permeability .

Action Environment

The action of Benzaldehyde tosylhydrazone can be influenced by environmental factors such as temperature, as its reactions involve thermic activation . The presence of different bases also influences the compound’s action . .

Safety and Hazards

Propiedades

IUPAC Name |

N-[(E)-benzylideneamino]-4-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2S/c1-12-7-9-14(10-8-12)19(17,18)16-15-11-13-5-3-2-4-6-13/h2-11,16H,1H3/b15-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZFLTDNAHASQQC-RVDMUPIBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzaldehyde tosylhydrazone | |

CAS RN |

17227-34-8, 1666-17-7 | |

| Record name | NSC126924 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126924 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1666-17-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126449 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1666-17-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=234743 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzaldehyde p-Toluenesulfonylhydrazone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.